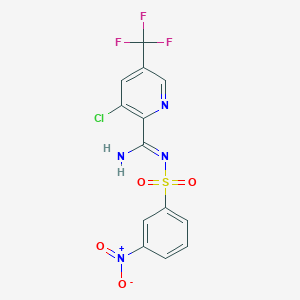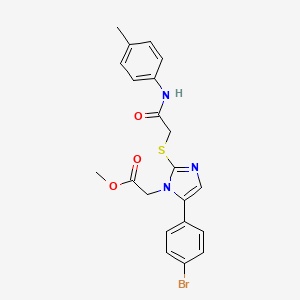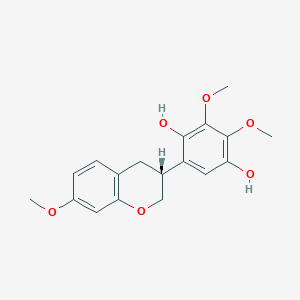
1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid” likely belongs to the class of organic compounds known as dichlorobenzenes. Dichlorobenzenes are compounds containing a benzene with exactly two chlorine atoms attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like the Suzuki-Miyaura coupling . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrrole ring (a five-membered ring with one nitrogen atom and four carbon atoms) attached to a dichlorophenyl group (a benzene ring with two chlorine atoms attached) and a carboxylic acid group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can participate in various types of reactions. For example, compounds with a pyrrole ring can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, dichlorobenzenes are generally colorless, crystalline solids that are insoluble in water .科学的研究の応用
Mechanistic Insights into Synthesis
- The Gewald synthesis, a method employed to prepare 2-aminothiophenes, provides mechanistic observations related to compounds structurally related to 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid. In this context, intermediates and by-products formed during the synthesis offer insights into the reaction mechanisms and pathways, enriching the understanding of thiophene synthesis processes (Peet et al., 1986).
Synthesis of Pyrrolo[2,3-b]Pyridine Scaffolds
- Research has also focused on synthesizing new biologically active pyrrolo[2,3-b]pyridine scaffolds, indicating the utility of related 1H-pyrrole derivatives in constructing complex heterocycles. These compounds are characterized and explored for their potential biological activities, demonstrating the versatility of pyrrole derivatives in medicinal chemistry (Sroor, 2019).
Photoluminescent Materials
- The compound also finds applications in the development of photoluminescent materials. Conjugated polymers incorporating pyrrole units, such as 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid, exhibit promising photophysical properties for electronic applications. These materials have been synthesized and characterized, showing potential for use in optoelectronic devices (Beyerlein & Tieke, 2000).
Crystallography and Structural Analysis
- Structural analysis of compounds featuring the pyrrole-2-carboxylic acid motif has provided valuable information on molecular conformations and intermolecular interactions. Crystallographic studies help elucidate the structure-property relationships crucial for designing compounds with desired physical and chemical characteristics (Prayzner et al., 1996).
Antimicrobial Activity
- Additionally, some derivatives of 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid have been explored for their antimicrobial activities. The synthesis and characterization of novel compounds and their evaluation against various microbial strains underscore the potential of pyrrole derivatives in developing new antimicrobial agents (Nural et al., 2018).
作用機序
Target of Action
Related compounds such as pyrazole derivatives have been known to exhibit diverse pharmacological effects
Mode of Action
It’s worth noting that related compounds, such as pyrazole derivatives, have been shown to interact with their targets in a way that leads to various biological and pharmacological activities .
Safety and Hazards
特性
IUPAC Name |
1-(3,4-dichlorophenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-8-4-3-7(6-9(8)13)14-5-1-2-10(14)11(15)16/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECTUVAGYPYDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2797312.png)
![Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate](/img/structure/B2797313.png)
![Methyl 3-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}propan-2-yl)-1,2-oxazole-4-carboxylate](/img/structure/B2797314.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2797315.png)






![4-{[(4-Chlorophenyl)sulfanyl]methyl}benzohydrazide](/img/structure/B2797330.png)
![2,4-dimethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2797331.png)